The Physical and Chemical Properties of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride: A Conformationally Restricted Scaffold in Drug Discovery
The Physical and Chemical Properties of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride: A Conformationally Restricted Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates often requires escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (CAS: 1824151-12-3) represents a critical structural innovation in this space[1]. As a conformationally restricted, bicyclic amino acid analog, it offers a high fraction of sp3-hybridized carbons (Fsp3). This technical guide explores the physicochemical properties, synthetic handling, and pharmacological applications of this scaffold, specifically its role in developing potent Lysine-specific demethylase-1 (LSD1) modulators for oncology[2].
Physicochemical Properties & Mechanistic Insights
The physical and chemical properties of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl are fundamentally dictated by its bridged bicyclic ring system. The bridge restricts the conformational flexibility of the secondary amine and the carboxylic acid, locking them into a defined spatial orientation. This rigidity minimizes the entropic penalty upon target binding, leading to higher affinity interactions compared to linear analogs.
Quantitative Data Summary
Below is a consolidated table of the core physicochemical properties of the scaffold, derived from computational models and empirical supplier data[3][4][5].
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C₇H₁₁NO₂ • HCl | The hydrochloride salt ensures stability against atmospheric oxidation and improves handling. |
| Molecular Weight | 177.63 g/mol (Salt); 141.17 g/mol (Free Base) | Low molecular weight leaves ample "budget" for further derivatization without violating Lipinski's Rule of 5. |
| Physical State | Solid (White to off-white powder) | Highly crystalline nature facilitates purification via recrystallization rather than chromatography. |
| Solubility | Soluble in H₂O, MeOH, DMSO; Insoluble in Hexanes | The zwitterionic potential and HCl salt form drive high polarity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for organic synthesis. |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų (Free base) | Ideal for blood-brain barrier (BBB) penetration if the functional groups are subsequently masked or coupled[6]. |
| pKa (Predicted) | Amine: ~9.5 - 10.5 Carboxylic Acid: ~3.5 - 4.5 | The basicity of the bridged nitrogen is slightly modulated by the rigid geometry, affecting the choice of base during coupling reactions. |
Applications in Drug Discovery: LSD1 Modulation
One of the most prominent applications of the 2-azabicyclo[2.2.1]heptane scaffold is in the design of epigenetic modulators, specifically inhibitors of Lysine-specific demethylase-1 (LSD1) [2]. LSD1 catalyzes the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), typically resulting in transcriptional repression. In various cancers (e.g., acute myeloid leukemia and solid tumors), LSD1 is overexpressed, leading to the aberrant silencing of tumor suppressor genes.
By incorporating the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold, researchers can precisely position pharmacophores to interact with the FAD-dependent catalytic domain of LSD1. The bicyclic core resists metabolic degradation by cytochrome P450 enzymes, significantly extending the half-life of the drug candidate.
Diagram 1: Mechanism of action for LSD1 modulators utilizing the bicyclic scaffold.
Experimental Protocols: Derivatization & Amide Coupling
Due to the steric hindrance inherent to the [2.2.1] bridged system, standard peptide coupling protocols often yield poor conversion rates. The following methodology outlines an optimized, self-validating protocol for the amide coupling of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl with a primary amine.
Causality-Driven Reagent Selection
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Base: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). Causality: The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile when activating the sterically hindered bicyclic carboxylic acid.
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Coupling Reagent: HATU is utilized instead of EDC/HOBt. Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which is critical for overcoming the steric shielding around the C4 position of the bicyclic ring.
Step-by-Step Amide Coupling Methodology
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Preparation: Suspend 1.0 equivalent of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.
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Neutralization: Add 3.0 equivalents of DIPEA dropwise at 0°C. Note: 1 eq neutralizes the HCl salt, 1 eq neutralizes the carboxylic acid proton, and 1 eq acts as a catalytic excess.
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Activation: Add 1.1 equivalents of HATU to the mixture. Stir at 0°C for 15 minutes.
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Self-Validation Check (Crucial): Before adding the amine, withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. If the activation is successful, the mass spectrum will show the methyl ester (formed by the reaction of the active ester with methanol). If the unreacted acid mass dominates, the activation has failed, indicating wet DMF or degraded HATU.
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Coupling: Upon successful validation, add 1.2 equivalents of the target primary amine. Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Diagram 2: Self-validating synthetic workflow for the amide coupling of the bicyclic scaffold.
Analytical Characterization Standards
To guarantee scientific integrity, synthesized derivatives of the 2-azabicyclo[2.2.1]heptane scaffold must undergo rigorous analytical validation.
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NMR Spectroscopy: The bridged system presents a highly complex ¹H-NMR splitting pattern due to the rigid dihedral angles, which dictate specific J-coupling constants (Karplus equation). The bridgehead protons (C1 and C4) typically appear as distinct multiplets.
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Chiral Integrity: Because the scaffold contains multiple chiral centers (e.g., 1S, 4S configurations), coupling reactions must be monitored for epimerization. Chiral Supercritical Fluid Chromatography (SFC) is the gold standard for validating that the enantiomeric excess (ee) remains >99% post-derivatization.
References
- AiFChem. "1824151-12-3 | 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride.
- Guidechem. "2-Azabicyclo[2.2.1]heptane-1-carboxylic acid 1124344-61-1 wiki.
- Google Patents. "WO2024141757A1 - Lsd1 modulators.
- PubChem. "2-Oxabicyclo(2.2.1)heptane-4-carboxylic acid | C7H10O3 | CID 137935405.
- PubChem. "2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963.
- EvitaChem. "Buy 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride (EVT-15399033).
Sources
- 1. 1824151-12-3 | 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride - AiFChem [aifchem.com]
- 2. WO2024141757A1 - Lsd1 modulators - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 2-Oxabicyclo(2.2.1)heptane-4-carboxylic acid | C7H10O3 | CID 137935405 - PubChem [pubchem.ncbi.nlm.nih.gov]
